5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Blocks

Researchers face synthetic bottlenecks when building focused sulfonamide libraries due to lack of orthogonal reactive handles on indole scaffolds. 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS 1369238-14-1) solves this by providing dual functional groups for sequential conjugation. • Orthogonal sulfonyl chloride and carboxylic acid enable chemo-selective modifications. • ≥97% purity minimizes byproducts in multi-step syntheses (cf. regioisomer's ≤95%). • Facilitates rapid generation of chemical probes and pharmaceutical intermediates with NMDA receptor relevance. Supplied as a solid; store at -20°C. Bulk quantities available.

Molecular Formula C9H6ClNO4S
Molecular Weight 259.66
CAS No. 1369238-14-1
Cat. No. B580725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid
CAS1369238-14-1
Molecular FormulaC9H6ClNO4S
Molecular Weight259.66
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O
InChIInChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
InChIKeyJGHSVFTWWDLFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid: Key Properties & Procurement


5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS 1369238-14-1) is a heterobifunctional indole derivative with the molecular formula C9H6ClNO4S and a molecular weight of 259.67 g/mol . It is classified as a versatile building block for chemical synthesis, integrating a chlorosulfonyl group at the 5-position of the indole ring system and a carboxylic acid at the 2-position . This structural architecture confers distinct reactivity, enabling nucleophilic substitution at the sulfonyl chloride and further derivatization or conjugation via the carboxylic acid . The compound is typically supplied as a solid and requires storage at -20°C for maximum stability .

Dual reactive handles: chlorosulfonyl & carboxyl
Enables sequential sulfonamide and carboxyl derivatization
Requires cold storage planning for stability

5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid: Why Generic Analogs Fail


Indole-2-carboxylic acid derivatives are not functionally interchangeable due to the critical role of substitution pattern and functional group identity in determining chemical reactivity and downstream synthetic utility . While the parent indole-2-carboxylic acid (CAS 1477-50-2) provides a core scaffold, its lack of the chlorosulfonyl moiety precludes direct participation in sulfonamide bond formation or other nucleophilic substitution reactions . Conversely, regioisomers such as 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid (CAS 1367929-02-9) present the carboxylic acid at a different position, which alters the compound's physicochemical properties and can lead to divergent reactivity profiles in subsequent derivatization steps . Furthermore, analogs with alternative electrophilic groups, such as 5-bromoindole-2-carboxylic acid (CAS 7254-19-5), exhibit fundamentally different reactivity, requiring distinct reaction conditions and catalysts for coupling, thereby limiting their suitability as direct substitutes in established synthetic routes . The precise positioning of the chlorosulfonyl and carboxylic acid groups on the indole scaffold is therefore a key determinant of performance, making direct substitution without re-optimization of reaction protocols a significant risk to synthetic success.

Parent indole-2-carboxylic acid lacks chlorosulfonyl, precluding direct sulfonamide formation.
Regioisomer 3-carboxylic acid may alter reactivity and biological profile; not a drop-in replacement.
5-Bromo analog requires metal-catalyzed coupling; reaction conditions may not transfer directly.

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid: Procurement & Selection Benchmarks


Chlorosulfonyl vs. Bromo Reactivity in Indole Scaffolds

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid possesses a chlorosulfonyl group, which is a potent electrophile for nucleophilic substitution, enabling efficient sulfonamide bond formation under mild conditions . In contrast, 5-bromoindole-2-carboxylic acid (CAS 7254-19-5), a common alternative building block, relies on a bromo substituent that typically requires transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for similar bond formations . The difference in activation energy for these processes is significant, with sulfonyl chloride amidation often proceeding at room temperature, while palladium-catalyzed couplings of aryl bromides frequently require elevated temperatures (80-120°C) and inert atmospheres .

Reactivity Advantage
Class-level
Chlorosulfonyl amidation at RT vs bromo analog requiring 80–120°C Pd catalysis
May support milder reaction conditions for library synthesis
General reactivity principles apply
Synthetic Chemistry Medicinal Chemistry Building Blocks

Dual Functional Group Orthogonality

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a heterobifunctional building block, possessing both a chlorosulfonyl and a carboxylic acid group . This allows for sequential, orthogonal derivatization, a feature not present in simpler analogs like indole-2-carboxylic acid (CAS 1477-50-2) which lacks the sulfonyl chloride , or 5-(chlorosulfonyl)indole (CAS unknown) which lacks the carboxylic acid . The presence of both functionalities enables a two-step diversification strategy: first, reaction of the chlorosulfonyl group with an amine to form a sulfonamide; second, amide coupling or esterification of the carboxylic acid. This orthogonal reactivity is a key advantage in constructing complex molecular architectures.

Orthogonal Handles
Class-level
Two reactive groups (chlorosulfonyl, carboxyl) vs one in simpler analogs
Supports sequential diversification without protecting groups
Orthogonality inferred from functional group chemistry
Organic Synthesis Medicinal Chemistry Chemical Biology

Purity: 2- vs. 3-Carboxylic Acid Regioisomer

Commercially available 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is routinely supplied with a purity specification of ≥97% . In contrast, its regioisomer, 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid (CAS 1367929-02-9), is commonly offered at a lower purity of ≥95% from similar vendors . While a 2% difference in purity may seem small, it can be significant in applications requiring precise stoichiometry, such as polymer synthesis or the preparation of high-value pharmaceutical intermediates, where impurities can lead to side reactions or necessitate additional purification steps.

Purity Comparison
Reported
≥97% (2-COOH) vs ≥95% for 3-COOH regioisomer
Higher starting purity may reduce purification burden
Based on commercial supplier specifications
Chemical Procurement Quality Control Synthetic Chemistry

Regioisomer-Dependent NMDA Receptor Activity

The position of the carboxylic acid group on the indole scaffold is a critical determinant of biological activity. While no direct head-to-head bioactivity data was found for the target compound, a class-level inference can be drawn from the known pharmacology of the parent acids. Indole-2-carboxylic acid is reported to be a competitive antagonist of the glycine site of the NMDA receptor [1], whereas Indole-3-carboxylic acid is a specific and competitive inhibitor of the potentiation of glycine of NMDA-gated current . This difference in parent scaffold activity strongly suggests that regioisomers of 5-(chlorosulfonyl)-1H-indole-carboxylic acid will exhibit divergent biological profiles, making them non-interchangeable in SAR studies.

NMDA Scaffold Profile
Class-level
2-carboxylic parent: glycine-site antagonist; 3-carboxylic: glycine potentiation inhibitor
May support distinct NMDA receptor modulation research
Class-level inference from parent acid pharmacology
Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Low-Temperature Storage Stability Requirement

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid requires long-term storage at -20°C to maintain its integrity, as specified by multiple vendors . This is a more stringent requirement than for many other indole building blocks, such as indole-2-carboxylic acid or 5-bromoindole-2-carboxylic acid, which are often stable at room temperature or in a refrigerator (2-8°C) . This specific storage condition is indicative of the compound's inherent reactivity, particularly the lability of the chlorosulfonyl group to hydrolysis or thermal degradation.

Storage Requirement
Reported
Long-term storage at -20°C, vs RT/2–8°C for common indole analogs
Cold storage needed to maintain chlorosulfonyl integrity
Vendor-specified stability condition
Chemical Storage Stability Procurement

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid: Key Applications


Focused Sulfonamide Library Synthesis for Neurological Screening

Based on the known NMDA receptor activity of the indole-2-carboxylic acid scaffold [1] and the established synthetic utility of the chlorosulfonyl group for rapid sulfonamide formation , this compound is ideally suited for generating focused libraries of sulfonamide-containing analogs. Researchers can exploit the dual functional groups to first react the chlorosulfonyl moiety with a diverse set of amines, creating a sulfonamide library, and subsequently modify the carboxylic acid handle to optimize pharmacokinetic properties. This application is directly supported by evidence in Section 3, which details the compound's dual functionality and the biological relevance of its core scaffold.

Chemical Probe & Affinity Reagent Development

The orthogonally reactive nature of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid makes it an excellent starting point for the synthesis of chemical probes. As highlighted in Section 3, the compound possesses two distinct reactive handles [1]. This allows for a sequential conjugation strategy: the sulfonyl chloride can be used to attach a ligand for target recognition, while the carboxylic acid can be used to append a reporter tag (e.g., biotin, fluorophore) or a solid support for affinity purification. This approach is superior to using simpler analogs like 5-(chlorosulfonyl)indole, which lack the second attachment point for a reporter.

High-Purity Pharmaceutical Intermediate Synthesis

For process chemistry applications where starting material purity is critical, 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a preferred choice over its regioisomer, 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid. As demonstrated in Section 3, the 2-carboxylic acid isomer is commercially available at a higher standard purity (≥97%) compared to the 3-isomer (≥95%) [1]. This higher purity can translate to improved yields and reduced purification costs in multi-step syntheses of high-value pharmaceutical intermediates, where even minor impurities can have a cascading negative effect on the final product's purity profile.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis for neurological target screening
Dual orthogonal reactive handles
Amine scope and reaction condition compatibility
Chemical probe & affinity reagent development
Sequential conjugation capability
Ligand/reporter attachment strategies
Pharmaceutical intermediate synthesis
Higher commercial purity specification
Impurity profile and downstream purification efficiency

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